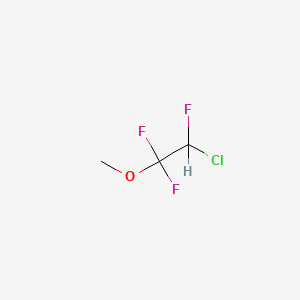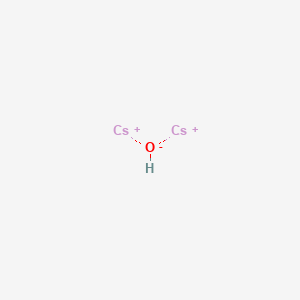
2-氯-1,1,2-三氟乙基甲醚
描述
2-Chloro-1,1,2-trifluoroethyl methyl ether, also known as 2-chloro-1,1,2-trifluoro-1-methoxyethane, is a compound with the CAS Number: 425-87-6 . It has a molecular weight of 148.51 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-1-methoxyethane . The InChI code for this compound is 1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of -92°C and a melting point of 66°C . It has a density of 1.36 . The flash point is between 69-71.5°C .科学研究应用
Synthesis of Fluorinated Building Blocks
2-Chloro-1,1,2-trifluoroethyl methyl ether: is a valuable precursor in the synthesis of fluorinated building blocks used in pharmaceuticals and agrochemicals . Its unique structure allows for the introduction of fluorine atoms into organic compounds, which can significantly alter their chemical and biological properties.
Anesthetic Properties
This compound has been studied for its potential use as an anesthetic due to its structural similarity to other ether anesthetics . Research in this area focuses on its pharmacological effects and safety profile for potential medical use.
Solvent for Fluorinated Materials
Due to its high fluorine content, 2-Chloro-1,1,2-trifluoroethyl methyl ether is an excellent solvent for fluorinated materials, which are often difficult to dissolve in conventional solvents . This application is crucial in the preparation and handling of such materials in both research and industrial settings.
Study of Glial Cells in Neuropathic Pain
The compound has been used in the study of glial cells, which are activated by peripheral nerve injury and release cytokines that play a role in neuropathic pain . Understanding this process can lead to new treatments for chronic pain conditions.
Phase Change Data Analysis
The physical properties of 2-Chloro-1,1,2-trifluoroethyl methyl ether , such as boiling point and enthalpy of vaporization, have been extensively studied. This data is valuable for predicting its behavior in various industrial and research applications .
Enthalpies of Vaporization and Cohesive Energies
Research has been conducted to determine the enthalpies of vaporization and cohesive energies of 2-Chloro-1,1,2-trifluoroethyl methyl ether . These thermodynamic properties are essential for its use in processes like distillation and as a reference for theoretical modeling .
安全和危害
属性
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBMWAROXAWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962534 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,2-trifluoroethyl methyl ether | |
CAS RN |
425-87-6 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Chloro-1,1,2-trifluoroethyl methyl ether in silica nanowire fabrication?
A1: 2-Chloro-1,1,2-trifluoroethyl methyl ether serves as a precursor for silica deposition in the fabrication of silica nanowires within narrow-bore fused silica tubing [, ]. The compound decomposes at elevated temperatures and pressures, contributing to a silica-hydrogen fluoride chemical process that rearranges the silica material, ultimately forming the nanowires on the tubing's inner surface [].
Q2: What are the potential advantages of using 2-Chloro-1,1,2-trifluoroethyl methyl ether for this application compared to other methods?
A2: While the abstracts don't directly compare 2-Chloro-1,1,2-trifluoroethyl methyl ether to other methods, they highlight its ability to create nanowires with specific dimensions (d = 10–100 nm, l = 5–500 nm) directly on the inner surface of the tubing []. This in-situ fabrication method, if more efficient or cost-effective than alternatives, could be advantageous. Further research is needed to compare this method to other nanowire fabrication techniques and assess aspects like cost-effectiveness, scalability, and the ability to fine-tune nanowire properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)


![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)






